5-Methoxyisophthalaldehyde
Overview
Description
5-Methoxyisophthalaldehyde is an organic compound with the molecular formula C9H8O3 . It is also known as 4-Hydroxy-5-methoxyisophthalaldehyde . The compound is used in various chemical reactions and has been studied for its properties and potential applications .
Synthesis Analysis
The synthesis of complex combinations of Cu(II), V(IV), and Ni(II) with Schiff bases has been reported, which involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1H-3-pyrazol-3(2H)-one (antipyrine) with 2-hydroxybenzaldehyde, 4-hydroxy-5-methoxyisophthalaldehyde, and 4,5-dihydroxyisophalaldehyde .Molecular Structure Analysis
The molecular structure of 5-Methoxyisophthalaldehyde consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The InChI code for the compound isInChI=1S/C9H8O4/c1-13-8-3-6 (4-10)2-7 (5-11)9 (8)12/h2-5,12H,1H3
. Chemical Reactions Analysis
While specific chemical reactions involving 5-Methoxyisophthalaldehyde are not detailed in the search results, the compound is known to participate in various chemical reactions, particularly in the synthesis of complex combinations with Schiff bases .Physical And Chemical Properties Analysis
5-Methoxyisophthalaldehyde has a molecular weight of 180.16 g/mol . The compound has a XLogP3 value of 0.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Scientific Research Applications
Fluorimetric Analysis and Molecular Architecture
5-Methoxyisophthalaldehyde derivatives, such as 4-Methoxy-ortho-phthalaldehyde and 4-hydroxy-ortho-phthalaldehyde, are significant in fluorimetric analysis of various amines. They also aid in the elaboration of complex molecular architectures. A study reported an efficient synthesis of these compounds in higher yields, which may increase their future applications (Moitessier et al., 2019).
Precursors to DNA Intercalators
2-Nitro-5-methoxybenzaldehyde, a related compound, has been used to synthesize phthalazines, which are potential precursors to DNA intercalators. This synthesis pathway could be significant for the development of new pharmaceuticals or research tools (Tsoungas & Searcey, 2001).
Atmospheric Chemistry Research
Methoxyphenols, including derivatives of 5-Methoxyisophthalaldehyde, are important in atmospheric chemistry, particularly in understanding the degradation of wood smoke in the atmosphere. Research has focused on the kinetics and mechanisms of their reaction with atmospheric radicals, providing insights into environmental chemistry (Liu et al., 2012).
Luminescent Sensors
Lanthanide–Metal Organic Frameworks (MOFs) incorporating 5-Methoxyisophthalaldehyde derivatives have been developed for the detection of various ions and compounds, including Cr(III), Cr(VI), and benzaldehyde. These materials exhibit high sensitivity and selectivity, and are recyclable, making them promising for environmental monitoring and safety applications (Sun et al., 2017).
Green Chemistry in Education
In the context of green chemistry, 5-Methoxyisophthalaldehyde derivatives have been used as examples in advanced undergraduate chemistry projects. These compounds serve as a platform for students to learn about sustainable practices in chemical research and synthesis (Verdía et al., 2017).
Coordination Polymers and Magnetic Properties
5-Methoxyisophthalaldehyde has been used in the synthesis of coordination polymers with copper(II). These polymers have been studied for their crystal structures and magnetic properties, contributing to materials science and magnetic research (Ma et al., 2010).
properties
IUPAC Name |
5-methoxybenzene-1,3-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFIDJNXLPYIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447160 | |
Record name | 5-methoxyisophthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyisophthalaldehyde | |
CAS RN |
90560-22-8 | |
Record name | 5-methoxyisophthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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